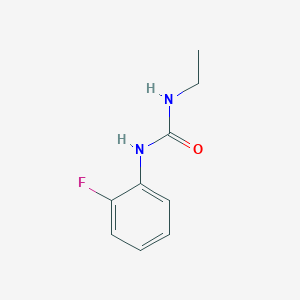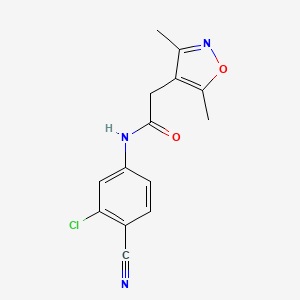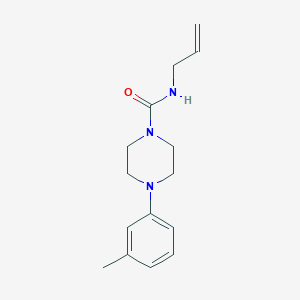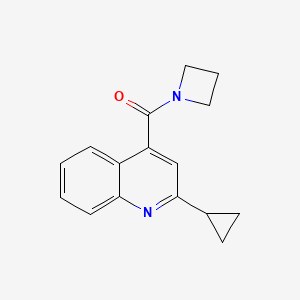
1-Ethyl-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(2-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(2-fluorophenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including DNA topoisomerase II and tubulin. This inhibition leads to the disruption of cell division and cell death.
Biochemical and Physiological Effects:
1-Ethyl-3-(2-fluorophenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. In vivo studies have shown that it can reduce tumor growth and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Ethyl-3-(2-fluorophenyl)urea in lab experiments include its potent antitumor, antifungal, and antibacterial properties, and its ability to inhibit the activity of certain enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 1-Ethyl-3-(2-fluorophenyl)urea. These include:
1. Further studies to understand its mechanism of action and potential targets.
2. Development of new synthesis methods to improve efficiency and yield.
3. Investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
4. Investigation of its potential use as a herbicide in agriculture.
5. Development of new derivatives with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 1-Ethyl-3-(2-fluorophenyl)urea is a chemical compound that has potential applications in medicine and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new derivatives with improved efficacy and reduced toxicity.
Méthodes De Synthèse
1-Ethyl-3-(2-fluorophenyl)urea can be synthesized using different methods, including the reaction of 2-fluoroaniline with ethyl isocyanate, and the reaction of 2-fluorophenylisocyanate with ethylamine. The former method involves the reaction of 2-fluoroaniline with ethyl isocyanate in the presence of a catalyst such as triethylamine. The reaction produces 1-Ethyl-3-(2-fluorophenyl)urea and ethanol as a byproduct. The latter method involves the reaction of 2-fluorophenylisocyanate with ethylamine in the presence of a catalyst such as triethylamine. The reaction produces 1-Ethyl-3-(2-fluorophenyl)urea and carbon dioxide as a byproduct.
Applications De Recherche Scientifique
1-Ethyl-3-(2-fluorophenyl)urea has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been shown to have antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, it has been shown to have herbicidal properties and can be used as a weed killer.
Propriétés
IUPAC Name |
1-ethyl-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIYJGRAHZWCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(2-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)





![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)
![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)